S-Desmethyl S-Chloromethyl Dronedarone is a chemical compound derived from Dronedarone, an antiarrhythmic drug designed to manage atrial fibrillation and atrial flutter. This compound is classified as an impurity of Dronedarone, which is itself a derivative of Amiodarone, aimed at reducing the associated toxicities while retaining therapeutic efficacy. The structure of S-Desmethyl S-Chloromethyl Dronedarone includes modifications that influence its pharmacological properties and stability.
S-Desmethyl S-Chloromethyl Dronedarone is primarily sourced from the synthesis of Dronedarone hydrochloride. It is classified under pharmaceutical impurities, which are by-products formed during the synthesis of active pharmaceutical ingredients. These impurities can affect the quality, safety, and efficacy of the final drug product. The identification and characterization of such impurities are crucial for regulatory compliance and ensuring drug safety .
The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves several steps that include alkylation and reduction processes. A typical synthetic route may start with phenolic compounds that undergo alkylation with 1-chloro-3-di-n-butylaminopropane hydrochloride, followed by hydrogenation to yield an intermediate compound. This intermediate can then be treated with methanesulfonyl chloride to produce the desired impurity .
These steps are typically monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure purity and identify any potential impurities .
The molecular structure of S-Desmethyl S-Chloromethyl Dronedarone can be represented by its chemical formula, which includes specific functional groups that dictate its biological activity. The compound features a chloromethyl group and a desmethyl modification compared to its parent compound, Dronedarone.
The structural modifications play a significant role in its interaction with biological targets, particularly ion channels involved in cardiac rhythm regulation .
S-Desmethyl S-Chloromethyl Dronedarone can participate in various chemical reactions typical for organic compounds containing halogens and amines. Key reactions include:
These reactions are essential for modifying the compound for potential therapeutic applications or for further synthetic development .
The mechanism of action for S-Desmethyl S-Chloromethyl Dronedarone primarily involves modulation of ion channels in cardiac tissues, similar to its parent compound, Dronedarone. It acts on sodium and potassium channels, leading to:
Research indicates that these mechanisms contribute to its efficacy in managing atrial fibrillation by restoring normal heart rhythm without the severe side effects associated with Amiodarone .
S-Desmethyl S-Chloromethyl Dronedarone exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent performance in pharmaceutical applications .
S-Desmethyl S-Chloromethyl Dronedarone serves primarily as a reference standard in pharmaceutical analysis, particularly in the quality control processes for Dronedarone formulations. Its identification helps in assessing the purity of active pharmaceutical ingredients and understanding their impurity profiles during drug development.
Moreover, ongoing research into its pharmacological properties may uncover additional therapeutic potentials or lead to novel derivatives with enhanced efficacy or reduced toxicity profiles .
S-Desmethyl S-Chloromethyl Dronedarone is chemically designated as N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide. Its molecular formula is C31H43ClN2O5S, with a molecular weight of 591.20 g/mol [1] [2]. Key structural features include:
The SMILES notation (CCCCN(CCCC)CCCOc1ccc(cc1)C(=O)c2c(CCCC)oc3ccc(NS(=O)(=O)CCl)cc23
) further elucidates the connectivity of its hydrophobic (dibutylaminopropoxy, butylbenzofuran) and hydrophilic (chloromethylsulfonamide) domains [2]. This amphiphilic character contributes to its physicochemical behavior, including a calculated partition coefficient (ClogP) >4, which influences its chromatographic retention and bioaccumulation potential [4].
Table 1: Fundamental Chemical Properties
Parameter | Value |
---|---|
CAS Registry Number | 1520080-11-8 |
Molecular Formula | C31H43ClN2O5S |
Molecular Weight | 591.20 g/mol |
IUPAC Name | N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide |
Purity Specification | >95% (HPLC) |
Storage Conditions | -20°C (Ambient shipping) |
SMILES | CCCCN(CCCC)CCCOc1ccc(cc1)C(=O)c2c(CCCC)oc3ccc(NS(=O)(=O)CCl)cc23 |
While dronedarone’s primary metabolites include N-desbutyl dronedarone and N-dealkyl dronedarone, S-Desmethyl S-Chloromethyl Dronedarone arises from:
Notably, cationic amphiphilic drugs (CADs) like dronedarone—and by extension, this derivative—exhibit broad antiviral activity. Studies indicate CADs inhibit viral entry (e.g., Marburg virus) by disrupting endolysosomal trafficking, a mechanism linked to their hydrophobicity (ClogP >4) and amine protonation. S-Desmethyl S-Chloromethyl Dronedarone’s ClogP (~5.28) and tertiary amine align with these bioactive properties [4].
Synthetic Pathway Illustration:
Dronedarone │ │ Oxidative Demethylation ▼ S-Desmethyl Dronedarone │ │ Chloromethylation ▼ S-Desmethyl S-Chloromethyl Dronedarone
As a specified impurity in dronedarone APIs, this compound is monitored per ICH Q3A/B guidelines, which set thresholds for unidentified impurities (≤0.10%) and identified toxic impurities (≤0.15%) [3] [5]. Key quality control considerations include:
Table 2: Regulatory and Quality Control Parameters
Parameter | Requirement |
---|---|
ICH Classification | Identified Impurity |
Reporting Threshold | 0.05% |
Qualification Threshold | 0.15% |
Analytical Purity (CRM) | >95% (HPLC) |
Primary Quantitation Method | HPLC-UV/LC-MS |
Pharmacopeial Relevance | EP/USP dronedarone monographs |
Custom synthesis suppliers (e.g., Simson Pharma, Clearsynth) offer this impurity for method development, underscoring its role in ANDA filings and commercial batch release testing. Regulatory submissions must include validated analytical procedures and impurity fate data to demonstrate control over this analyte [3] [5] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1